6-Deoxy-beta-L-galactopyranosyl Azide
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Overview
Description
Beta-l-Fucopyranosyl azide: is a glycosyl azide compound that has garnered significant interest in the field of glycoscience. It serves as a donor substrate in glycosylation reactions, particularly in the synthesis of fucosylated oligosaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Deoxy-beta-L-galactopyranosyl Azide typically involves the use of glycosynthases, which are mutated glycosidases that facilitate the synthesis of oligosaccharides. The compound is synthesized by using this compound as a donor substrate, leading to high transglycosylation yields of up to 91% .
Industrial Production Methods: Currently, there are no large-scale industrial production methods available for this compound. the chemo-enzymatic approach, which combines chemical synthesis with enzymatic catalysis, shows promise for future industrial applications .
Chemical Reactions Analysis
Types of Reactions: Beta-l-Fucopyranosyl azide primarily undergoes glycosylation reactions. These reactions involve the transfer of the glycosyl group from the azide to an acceptor molecule, forming glycosidic bonds .
Common Reagents and Conditions: The reactions typically require glycosynthases as catalysts. The reaction conditions often include a buffer solution with a pH of around 6.0 and a temperature of 60°C .
Major Products: The major products formed from these reactions are fucosylated oligosaccharides, which have significant biological and biomedical applications .
Scientific Research Applications
Beta-l-Fucopyranosyl azide has a wide range of applications in scientific research:
Mechanism of Action
Beta-l-Fucopyranosyl azide exerts its effects through glycosylation reactions. The compound acts as a donor substrate, transferring its glycosyl group to an acceptor molecule. This process is facilitated by glycosynthases, which catalyze the formation of glycosidic bonds. The resulting fucosylated oligosaccharides can interact with various molecular targets and pathways, influencing biological processes .
Comparison with Similar Compounds
- Alpha-l-Fucopyranosyl azide
- Beta-d-Glucopyranosyl azide
- Alpha-d-Glucopyranosyl azide
Comparison: Beta-l-Fucopyranosyl azide is unique due to its high transglycosylation yields and its specific role in the synthesis of fucosylated oligosaccharides. While other glycosyl azides, such as alpha-l-Fucopyranosyl azide and beta-d-Glucopyranosyl azide, also serve as donor substrates in glycosylation reactions, 6-Deoxy-beta-L-galactopyranosyl Azide’s efficiency and specificity make it particularly valuable for biomedical applications .
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-azido-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c1-2-3(10)4(11)5(12)6(13-2)8-9-7/h2-6,10-12H,1H3/t2-,3+,4+,5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGLZXLDOTWWBF-KGJVWPDLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N=[N+]=[N-])O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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